molecular formula C8H9BrO2 B1278437 (3-Bromo-5-methoxyphenyl)methanol CAS No. 262450-64-6

(3-Bromo-5-methoxyphenyl)methanol

Cat. No.: B1278437
CAS No.: 262450-64-6
M. Wt: 217.06 g/mol
InChI Key: PPWBDINRNWYVFZ-UHFFFAOYSA-N
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Description

(3-Bromo-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9BrO2 and a molecular weight of 217.06 g/mol . It is characterized by the presence of a bromine atom at the third position and a methoxy group at the fifth position on a phenyl ring, with a methanol group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methoxyphenyl)methanol typically involves the bromination of 5-methoxybenzyl alcohol. The reaction is carried out under controlled conditions to ensure selective bromination at the third position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the process likely involves large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-5-methoxyphenyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methoxybenzaldehyde
  • 3-Bromo-5-methoxybenzoic acid
  • 3-Amino-5-methoxyphenylmethanol
  • 3-Thio-5-methoxyphenylmethanol

Uniqueness

(3-Bromo-5-methoxyphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(3-bromo-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWBDINRNWYVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442440
Record name (3-BROMO-5-METHOXYPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262450-64-6
Record name (3-BROMO-5-METHOXYPHENYL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-5-methoxyphenyl)methanol
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Synthesis routes and methods I

Procedure details

13.5 Grams (55 mmole)) Methyl 3-bromo-5-methoxybenzoate was dissolved in ether and cooled in an ice bath. 33 ml of 1M lithium aluminum hydride was added dropwise. The reaction mix was then quenched cautiously by addition of sodium sulfate decahydrate, then water, and solid residue was removed by filtration. The ether was separated and evaporated under reduced pressure to give 11 gms of 3-bromo-5-methoxy benzyl alcohol as a white solid.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (1M in THF, 22.07 ml) was added dropwise to a stirred solution of the product of step (ii) (5.1 g) in THF (50 ml) at 0° C. and stirred at RT overnight. The reaction was quenched in 2M HCl, extracted with ether, dried (MgSO4) and evaporated under reduced pressure to give an oil, which was purified by flash column chromatography (eluent 1:1 isohexane/diethylether) to give the subtitle compound (5.38 g).
Quantity
22.07 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

NaBH4 (3.85 g; WAKO) was added to an ethanol (80 mL) and THF (20 mL) mixture solution of 3-bromo-5-methoxybenzaldehyde (22 g) with ice cooling and the resulting mixture was stirred at room temperature for 3 hours. The resulting mixture was poured into ice water (300 mL) and ethyl acetate (300 mL) was added thereto to extract the mixture with and the organic layer was washed with saturated aqueous sodium bicarbonate solution (300 mL) and then dried. The solvent was evaporated under reduced pressure to give the title compound (22.05 g).
Name
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-5-methoxyphenyl)methanol
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(3-Bromo-5-methoxyphenyl)methanol
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